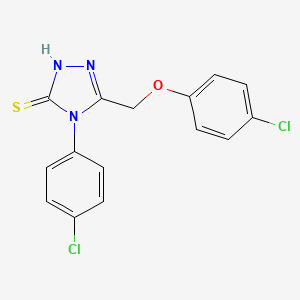

![molecular formula C24H16ClN3O2 B2859749 1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901044-66-4](/img/structure/B2859749.png)

1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

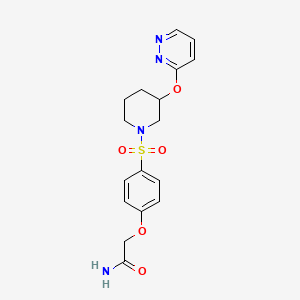

The compound “1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains several functional groups including a pyrazoloquinoline core, a dioxino group, and phenyl groups. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazoloquinoline core suggests a planar structure for this part of the molecule. The dioxino group would add some three-dimensionality to the structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the phenyl groups might undergo electrophilic aromatic substitution reactions, while the pyrazoloquinoline core might undergo reactions typical of heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar dioxino group and the aromatic pyrazoloquinoline and phenyl groups would likely influence its solubility, melting point, and other physical properties .Aplicaciones Científicas De Investigación

Computational and Electrochemical Analysis of Corrosion Inhibitors

Compounds structurally similar to the specified chemical have been investigated for their role as corrosion inhibitors for mild steel in acidic media. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and evaluated their corrosion inhibition efficiency, finding significant protection against corrosion at specific concentrations. The study combined weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy, with surface morphology analyses through AFM and SEM studies. Theoretical simulations further supported the experimental findings, highlighting the compounds' potential as efficient corrosion inhibitors (Saraswat & Yadav, 2020).

Structural and Optical Properties of Quinoline Derivatives

Zeyada, El-Nahass, and El-Shabaan (2016) explored the structural and optical properties of quinoline derivatives, emphasizing their polycrystalline nature and nanocrystallite dispersion in thin films. The study detailed the absorption parameters, electron transition types, and optical energy gaps, providing insights into the materials' photophysical characteristics. Such derivatives exhibit potential applications in photovoltaic devices and organic electronics, driven by their distinct optical properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Anticancer Drug Potential of Isoxazolequinoxaline Derivative

Abad et al. (2021) synthesized a novel isoxazolquinoxaline derivative, evaluating its structure through X-ray diffraction and computational methods. The study assessed the compound's anticancer activity through docking studies against a human protein, suggesting significant interactions at the active site region. Such derivatives hold promise as potential anticancer drugs, with their stability and interaction energies offering insights into their therapeutic efficacy (Abad et al., 2021).

Photovoltaic Properties and Organic–Inorganic Diode Fabrication

Investigating the photovoltaic properties of quinoline derivatives, Zeyada, El-Nahass, and El-Shabaan (2016) fabricated heterojunction diodes demonstrating rectification behavior and photovoltaic properties under illumination. The study's findings underscore the potential of such derivatives in improving photodiode parameters and enhancing photovoltaic device performance (Zeyada, El-Nahass, & El-Shabaan, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

12-(4-chlorophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN3O2/c25-16-6-8-17(9-7-16)28-24-18-12-21-22(30-11-10-29-21)13-20(18)26-14-19(24)23(27-28)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFUJVPDXOARBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=C(C=C6)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2859669.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2859670.png)

![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)

![N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2859673.png)

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2859681.png)

![1-(4-bromophenyl)-2-(4-chlorobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2859683.png)

![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2859687.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide](/img/structure/B2859689.png)